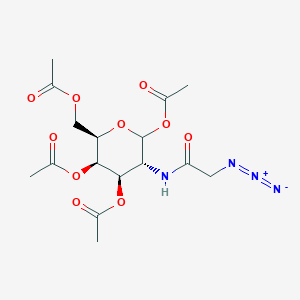
Ac4GalNAz
Overview
Description
Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a non-radioactive alternative for glycoconjugate visualization . It is cell-permeable, intracellularly processed, and incorporated instead of its natural monosaccharide counterpart N-Acetylgalactosamine (GalNAc) .
Molecular Structure Analysis
The molecular formula of Ac4GalNAz is C16H22N4O10 . Its molecular weight is 430.37 g/mol and its exact mass is 430.13 g/mol . The InChIKey of Ac4GalNAz is HGMISDAXLUIXKM-YJUJGKJLSA-N .
Physical And Chemical Properties Analysis
Ac4GalNAz is an amorphous solid with an off-white to grey color . It is soluble in DMSO, DMF, and MeOH . The topological polar surface area of Ac4GalNAz is 158 Ų .
Scientific Research Applications
Glycoprotein Research
Ac4GalNAz is utilized in the study of glycoproteins, which are proteins with carbohydrate groups attached to the polypeptide chain. This compound is incorporated into glycoproteins through metabolic labeling, allowing researchers to track and analyze glycosylation patterns .
Cellular Imaging
In cellular imaging, Ac4GalNAz is used to label glycans on cell surfaces or within tissues. By attaching fluorescent tags to Ac4GalNAz, scientists can visualize the distribution and dynamics of glycosylated molecules in live cells .
Disease Diagnosis
Ac4GalNAz plays a role in disease diagnostics by enabling the detection of glycosylation changes associated with various diseases. It aids in the identification of disease-specific glycan patterns, which can serve as biomarkers for early diagnosis .
Drug Delivery
In drug delivery systems, Ac4GalNAz-modified molecules can be designed to target specific cells or tissues, enhancing the delivery and efficacy of therapeutic agents .
Therapeutic Development
Ac4GalNAz is instrumental in the development of siRNA therapies targeting cardiovascular diseases. It helps in the design of GalNAc-siRNA conjugates, which are crucial for the efficient and cost-effective manufacturing of siRNA drugs .
Biomarker Discovery
The application of Ac4GalNAz in biomarker discovery is significant. It enables the identification of new protein biomarkers, which are essential for understanding disease mechanisms and developing targeted treatments .
Metabolic Engineering
Ac4GalNAz is used in metabolic engineering to optimize the metabolic oligosaccharide engineering process. It enhances the biosynthesis of nucleotide-sugars and improves the bioorthogonal labeling of glycoproteins .
Bioorthogonal Chemistry
In bioorthogonal chemistry, Ac4GalNAz provides a reactive azide group that can be used for chemoselective ligation, enabling the modification and study of biological molecules without interfering with natural cellular processes .
Mechanism of Action
Target of Action
Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a metabolic chemical reporter . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The primary targets of Ac4GalNAz are proteins that undergo glycosylation , a post-translational modification process where carbohydrate molecules are added to specific amino acid residues on proteins .
Mode of Action
Ac4GalNAz is metabolized by endogenous enzymes to label complex glycan structures . It is cell-permeable and intracellularly processed . Once supplied to cells, Ac4GalNAz is incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . The azide group can then be specifically targeted for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .
Biochemical Pathways
Ac4GalNAz is predominantly used to label the O-linked glycosylation (O-GlcNAc and O-GalNAc) . The azide-modified sugars are metabolic substitutes for endogenous amino sugars . The azide group introduced by Ac4GalNAz onto a native protein uses different glycosylation processes .
Pharmacokinetics
The acetyl groups in Ac4GalNAz increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane . Carboxyesterases remove the acetyl groups once the monosaccharide is in the cell . This process impacts the bioavailability of Ac4GalNAz in the cell.
Result of Action
The result of Ac4GalNAz action is the tagging of glycoproteins with the azide group . This tagging facilitates the investigation of cellular pathways involving glycosylation . The azide-modified protein can be detected by reaction with alkynes .
Action Environment
The action of Ac4GalNAz is influenced by the cellular environment. The azide group is small, nonreactive, and absent from living systems . The reaction chemistry with phosphine compounds occurs effectively in simple buffer conditions .
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-YJUJGKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




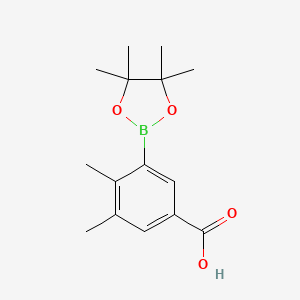

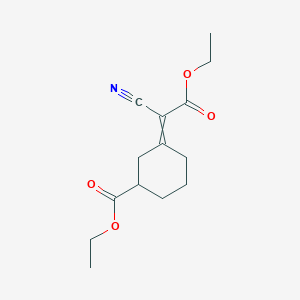
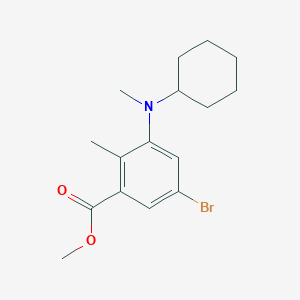
![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)
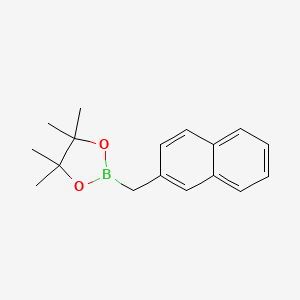
![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)
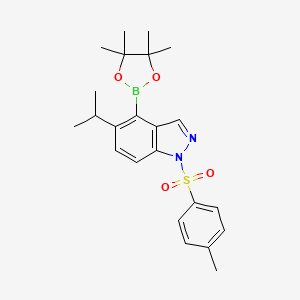
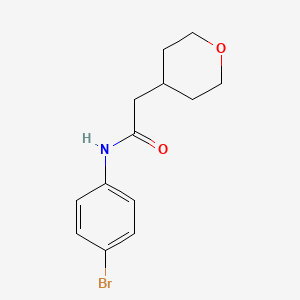


![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)
